

# Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile

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## Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzonitrile

Cat. No.: B023716

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## Application Note: Synthesis of 4-Fluoro-3-nitrobenzonitrile

### Introduction

**4-Fluoro-3-nitrobenzonitrile** is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, provides multiple reaction sites for the construction of more complex molecules.<sup>[1]</sup> This application note provides a detailed protocol for the synthesis of **4-fluoro-3-nitrobenzonitrile** via the nitration of 4-fluorobenzonitrile. The described method offers a straightforward approach for researchers in organic synthesis and drug discovery.

### Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 4-fluorobenzonitrile using a nitrating agent, typically a mixture of a nitrate salt and a strong acid. The fluorine and nitrile groups on the aromatic ring direct the incoming nitro group to the position ortho to the fluorine and meta to the nitrile.

Figure 1: Reaction Scheme for the Synthesis of **4-Fluoro-3-nitrobenzonitrile**

Caption: Nitration of 4-fluorobenzonitrile to **4-fluoro-3-nitrobenzonitrile**.

### Experimental Data

The following table summarizes the quantitative data obtained from a representative synthesis.  
[\[2\]](#)

Parameter	Value
Starting Material	4-Fluorobenzonitrile
Reagents	Potassium Nitrate, Concentrated Sulfuric Acid
Product	4-Fluoro-3-nitrobenzonitrile
Yield	6.0 g (35%)
Melting Point	86-88 °C
Appearance	Crystalline solid

## Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of **4-fluoro-3-nitrobenzonitrile**.[\[2\]](#)

Materials:

- 4-fluorobenzonitrile (12.5 g, 103 mmol)
- Potassium nitrate (10.4 g, 103 mmol)
- Concentrated sulfuric acid (125 ml)
- Silica gel
- Methylene chloride
- Ice bath
- Magnetic stirrer and stir bar
- Short column for filtration

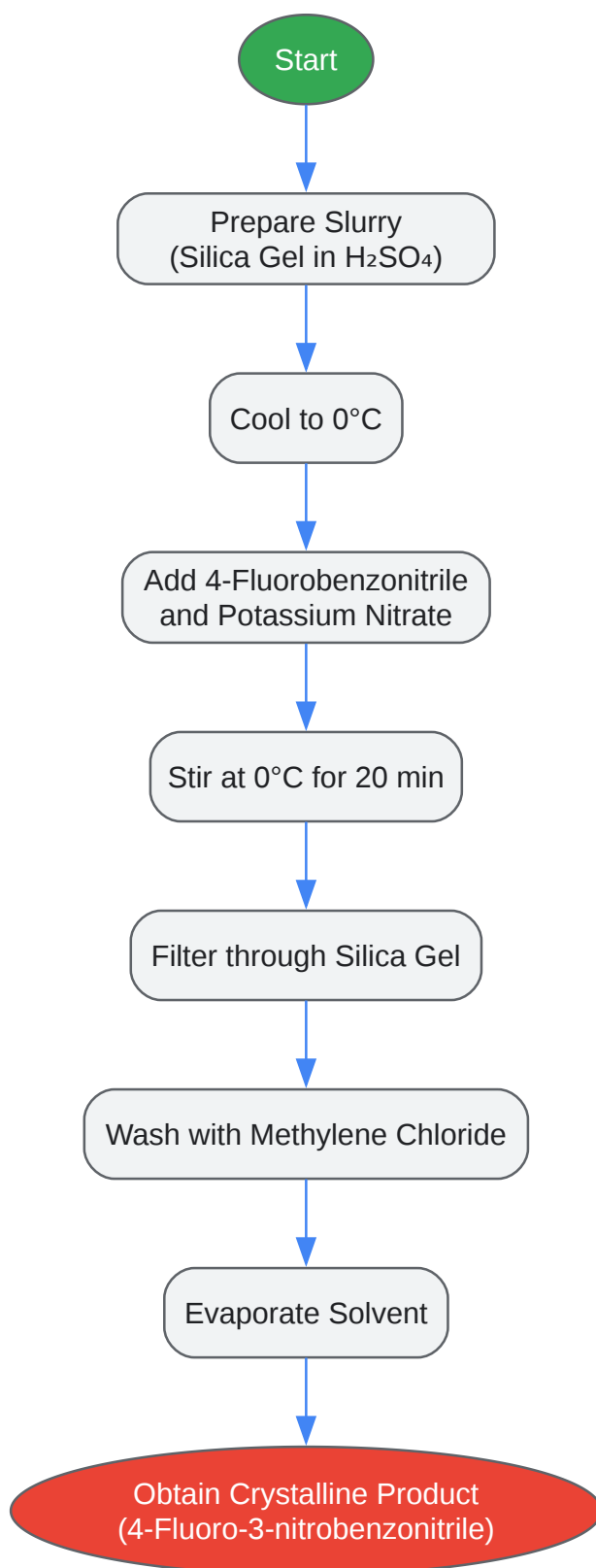
- Rotary evaporator

Procedure:

- To a flask containing concentrated sulfuric acid (125 ml), add a sufficient amount of silica gel to create a stirrable slurry at 0°C.
- Cool the mixture to 0°C using an ice bath.
- To this stirred slurry, add 4-fluorobenzonitrile (12.5 g, 103 mmol).
- Subsequently, add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture.
- Stir the reaction mixture at 0°C for 20 minutes.
- To isolate the product, pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.
- Wash the product from the silica gel using methylene chloride.
- Evaporate the solvent using a rotary evaporator to obtain the product as a crystalline solid.

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-fluoro-3-nitrobenzonitrile**.



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Caption: Workflow for the synthesis of **4-fluoro-3-nitrobenzonitrile**.

## Safety Precautions

- Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- The reaction should be performed in a well-ventilated fume hood.
- Methylene chloride is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

## Conclusion

The described protocol provides a reliable method for the synthesis of **4-fluoro-3-nitrobenzonitrile** from 4-fluorobenzonitrile. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it accessible for a wide range of researchers in the fields of chemistry and drug development.

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## References

- 1. chemimpex.com [chemimpex.com]
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